5-Bromo-4-cyanothiophene-2-carboxylic acid
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Overview
Description
5-Bromo-4-cyanothiophene-2-carboxylic acid: is a heterocyclic compound that contains a thiophene ring substituted with bromine, cyano, and carboxylic acid groups
Preparation Methods
Synthetic Routes and Reaction Conditions:
Bromination of 4-cyanothiophene-2-carboxylic acid: The synthesis of 5-Bromo-4-cyanothiophene-2-carboxylic acid can be achieved by brominating 4-cyanothiophene-2-carboxylic acid using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride.
Cyanation of 5-bromo-2-thiophenecarboxylic acid: Another route involves the cyanation of 5-bromo-2-thiophenecarboxylic acid using a cyanating agent like copper(I) cyanide under suitable reaction conditions.
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale bromination and cyanation reactions, optimized for high yield and purity. These methods often use continuous flow reactors and automated systems to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromine atom in 5-Bromo-4-cyanothiophene-2-carboxylic acid can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different substituted thiophene derivatives.
Reduction Reactions: The cyano group can be reduced to an amine group using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Oxidation Reactions: The thiophene ring can undergo oxidation reactions to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Common Reagents and Conditions:
Nucleophilic Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).
Reduction: Reducing agents like LiAlH4 or catalytic hydrogenation with palladium on carbon (Pd/C).
Oxidation: Oxidizing agents such as hydrogen peroxide or m-CPBA.
Major Products Formed:
- Substituted thiophene derivatives
- Amino-thiophene derivatives
- Sulfoxides and sulfones
Scientific Research Applications
Chemistry:
Organic Synthesis: Used as a building block for the synthesis of more complex heterocyclic compounds.
Materials Science: Incorporated into polymers and materials for electronic applications due to its conductive properties.
Biology and Medicine:
Pharmaceuticals: Investigated for potential use in drug discovery and development, particularly as intermediates in the synthesis of biologically active molecules.
Industry:
Chemical Industry: Employed in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 5-Bromo-4-cyanothiophene-2-carboxylic acid depends on its specific application. In organic synthesis, it acts as a reactive intermediate, participating in various chemical reactions to form desired products. In biological systems, its mechanism of action would depend on the target molecule it interacts with, which could involve binding to specific enzymes or receptors.
Comparison with Similar Compounds
- 4-Bromo-5-cyanothiophene-2-carboxylic acid
- 5-Bromo-2-chloropyridine-4-carboxaldehyde
Comparison:
- 4-Bromo-5-cyanothiophene-2-carboxylic acid: Similar in structure but with different substitution positions, leading to variations in reactivity and applications.
- 5-Bromo-2-chloropyridine-4-carboxaldehyde: Contains a pyridine ring instead of a thiophene ring, resulting in different chemical properties and potential uses.
Uniqueness: 5-Bromo-4-cyanothiophene-2-carboxylic acid is unique due to its specific substitution pattern on the thiophene ring, which imparts distinct reactivity and makes it a valuable intermediate in organic synthesis and materials science.
Properties
IUPAC Name |
5-bromo-4-cyanothiophene-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrNO2S/c7-5-3(2-8)1-4(11-5)6(9)10/h1H,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGFLKXMVSQONTA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1C#N)Br)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1503328-42-4 |
Source
|
Record name | 5-bromo-4-cyanothiophene-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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